

An In-depth Technical Guide to the Physical Properties of Benzenesulfonic Acid Monohydrate

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Compound of Interest

Compound Name: Benzenesulfonic acid monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **benzenesulfonic acid monohydrate**. The information is presented to be a valuable resource in a laboratory and research setting, with a focus on clarity and practical application.

Core Physical Properties

Benzenesulfonic acid monohydrate is an organosulfur compound that is the simplest of the aromatic sulfonic acids.^[1] It is frequently used in the synthesis of dyes, surfactants, and as a counterion in the formation of pharmaceutical salts to enhance the solubility and bioavailability of drug compounds.^{[2][3]} The physical characteristics of this compound are crucial for its application in various scientific and industrial processes.

The key physical properties of **benzenesulfonic acid monohydrate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ SO ₃ H·H ₂ O	[2] [4] [5] [6] [7]
Molecular Weight	176.19 g/mol	[2] [3] [5] [6]
Appearance	White to orange powder; white deliquescent sheet crystals or a white waxy solid. [1] [2]	[1] [2]
Melting Point	42-49 °C	[2] [4] [8] [9]
Density	1.320 g/cm ³	[2]
pKa	-2.5 to -2.8	[1] [3] [10]

Solubility Profile

Benzenesulfonic acid's structure, which includes both a hydrophobic benzene ring and a hydrophilic sulfonic acid group, gives it versatile solubility characteristics.[\[11\]](#) It is often stored as its alkali metal salts.[\[1\]](#)

Solvent	Solubility	Notes	Source(s)
Water	Soluble / Freely soluble	The sulfonic acid group ionizes, which allows for strong interaction with water molecules. [1] [10] [11] [12] [13] [14] [12] [13] [14]	[1] [10] [11] [12] [13] [14]
Ethanol	Soluble / Freely soluble	The non-polar benzene ring interacts with the organic solvent. [1] [11] [12] [13]	[1] [11] [12] [13]
Acetone	Soluble	The non-polar benzene ring interacts with the organic solvent. [11]	[11]
Benzene	Slightly soluble	[1] [12] [13]	
Diethyl Ether	Insoluble	[1] [12] [13]	
Carbon Disulfide	Insoluble	[12] [13]	

The solubility can be influenced by the pH of the solution, which affects the ionization of the sulfonic acid group.[\[11\]](#)

Experimental Protocols

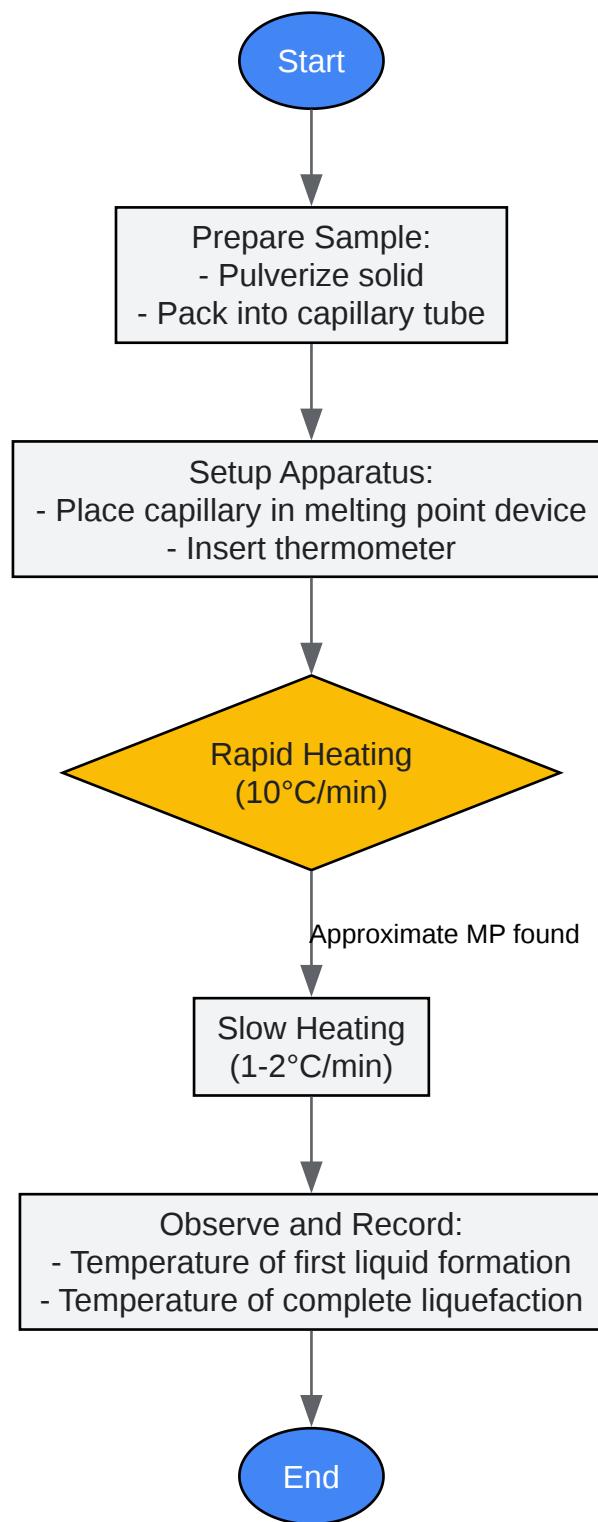
The following sections detail the methodologies for determining the key physical properties of **benzenesulfonic acid monohydrate**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry **benzenesulfonic acid monohydrate** is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 1-2 mm.[15] The sample should be well-compacted to ensure even melting.[15] This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.[15][16]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.[15][17]
- Heating and Observation:
 - For an unknown sample, a preliminary determination can be made by heating the sample rapidly to get an approximate melting point.[15][18]
 - For an accurate measurement, the apparatus is heated quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[15][18]
 - The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid.[15]



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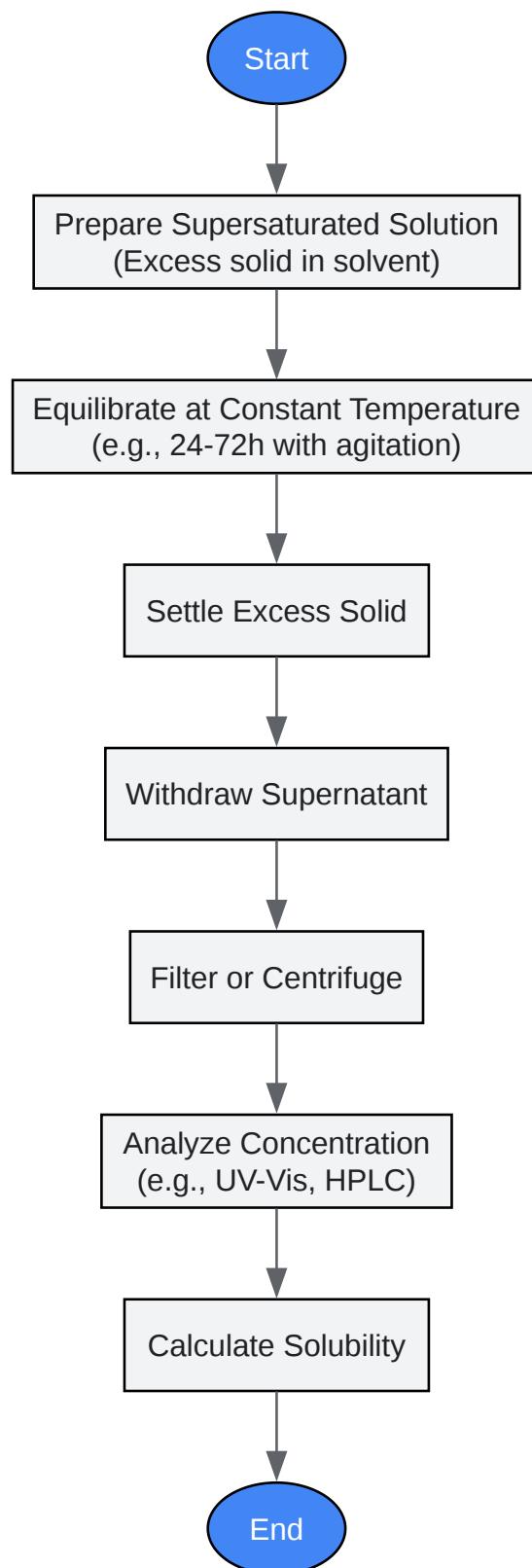
Workflow for Melting Point Determination.

Solubility Determination

The following protocol, based on the shake-flask method, is a standard procedure for determining the solubility of a solid in a solvent.[19]

Methodology: Shake-Flask Method

- Preparation of a Saturated Solution: An excess amount of **benzenesulfonic acid monohydrate** is added to a known volume of the solvent in a sealed flask. The presence of excess solid is necessary to ensure saturation.[19]
- Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[19] The concentration of the solute should be monitored over time to confirm that equilibrium has been reached.[19]
- Sample Collection and Preparation:
 - After equilibration, the solution is allowed to stand at a constant temperature to allow the excess solid to settle.[19]
 - A sample of the clear supernatant is carefully withdrawn.[19]
 - The sample is then centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved particles.[19]
- Analysis: The concentration of the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The sample may need to be diluted to fall within the linear range of the analytical method.[19][20]
- Calculation: The solubility is calculated from the measured concentration and any dilution factors used.



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Experimental Workflow for Solubility Determination.

Spectral Analysis

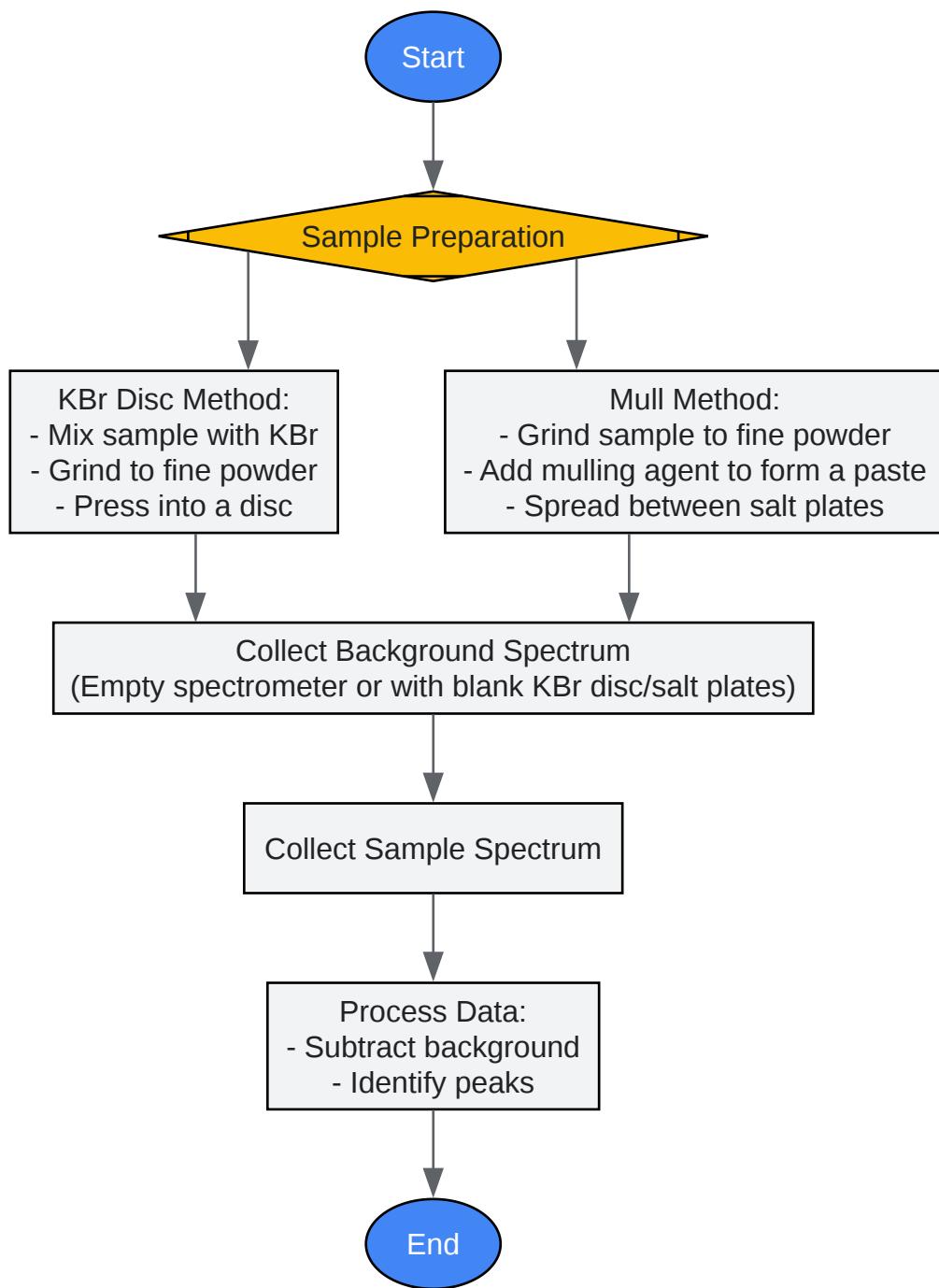
Spectroscopic techniques are essential for the structural elucidation and identification of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Disc or Mull Technique

- KBr Disc Method:
 - A small amount of **benzenesulfonic acid monohydrate** (0.05-0.5 mg) is mixed with about 100 mg of spectroscopic grade potassium bromide (KBr).[\[21\]](#)
 - The mixture is thoroughly ground to a fine powder.[\[21\]](#)
 - The powder is then pressed in a die under high pressure to form a thin, transparent disc. [\[21\]](#)
 - The disc is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[\[21\]](#)
- Mull Method:
 - A small amount of the solid sample (15-20 mg) is ground to a fine powder in an agate mortar.[\[21\]](#)
 - A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is triturated to form a smooth paste.[\[21\]](#)
 - The paste is spread between two salt plates (e.g., NaCl or KBr), which are then placed in the spectrometer for analysis.



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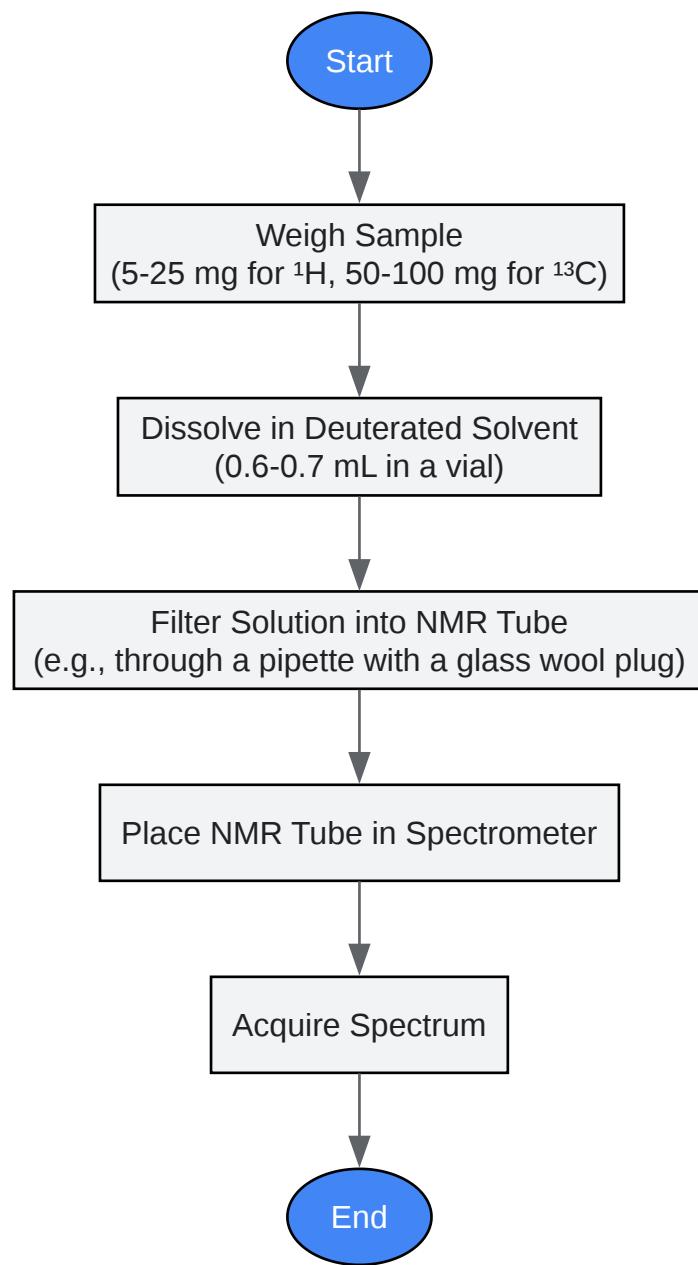
Workflow for Obtaining an IR Spectrum of a Solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology: Sample Preparation for NMR

- Sample Weighing: An appropriate amount of **benzenesulfonic acid monohydrate** is weighed. For a typical ^1H NMR spectrum, 5-25 mg is sufficient, while a ^{13}C NMR spectrum may require 50-100 mg.[22]
- Dissolution: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a small vial.[22][23][24] The typical volume of solvent used is around 0.6-0.7 mL.[22][23][24]
- Filtration and Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[22][23] This step is crucial for obtaining high-resolution spectra.[23]
- Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.



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Workflow for NMR Sample Preparation.

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